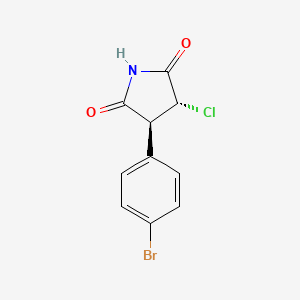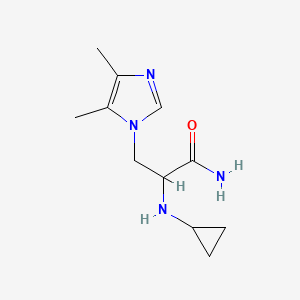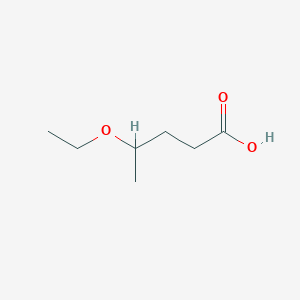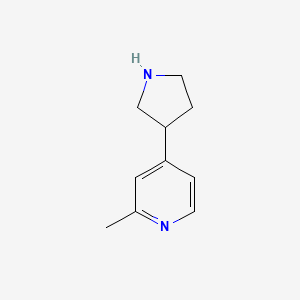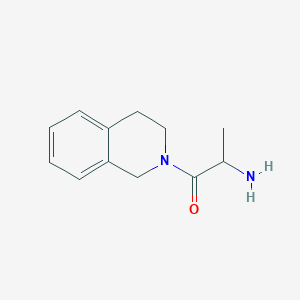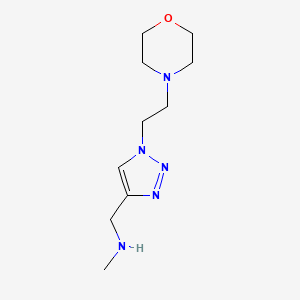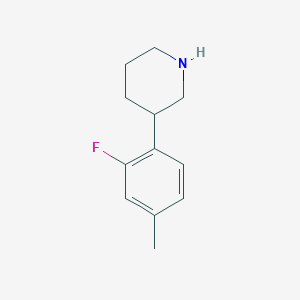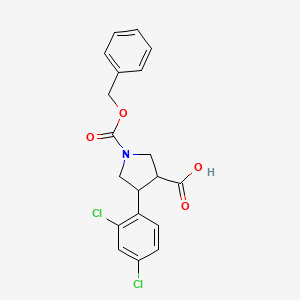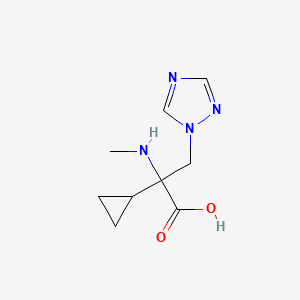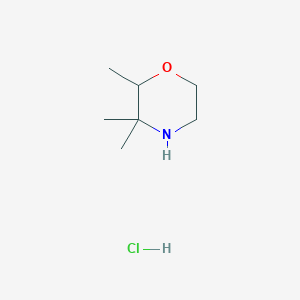
2,3,3-Trimethylmorpholinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3-Trimethylmorpholine hydrochloride is a chemical compound belonging to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3-trimethylmorpholine hydrochloride typically involves the reaction of 2,3,3-trimethylmorpholine with hydrochloric acid. The process can be summarized as follows:
Starting Material: 2,3,3-Trimethylmorpholine.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is usually carried out at room temperature under an inert atmosphere to prevent any side reactions.
Industrial Production Methods: In an industrial setting, the production of 2,3,3-trimethylmorpholine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2,3,3-Trimethylmorpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: N-oxides of 2,3,3-trimethylmorpholine.
Reduction: Various amine derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
2,3,3-Trimethylmorpholine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,3-trimethylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Morpholine: A simpler analog with a similar ring structure but without the methyl substitutions.
N-Methylmorpholine: Another derivative with a single methyl group attached to the nitrogen atom.
2,6-Dimethylmorpholine: A compound with methyl groups at different positions on the morpholine ring.
Uniqueness: 2,3,3-Trimethylmorpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for applications where other morpholine derivatives may not be as effective.
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
2,3,3-trimethylmorpholine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-7(2,3)8-4-5-9-6;/h6,8H,4-5H2,1-3H3;1H |
InChI Key |
KDVSEKOXAQDWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NCCO1)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Oxabicyclo[3.3.1]nonan-2-amine](/img/structure/B13619752.png)

